4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
This compound features a pyrazole core substituted at position 1 with a methyl group, position 3 with a trifluoromethyl group, and position 4 with an (E)-configured 4-chlorophenyl diazenyl group. Its molecular formula is C₁₁H₉ClF₃N₃O, with a molecular weight of 315.66 g/mol (CAS: 303019-71-8) .
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c1-19-10(20)8(9(18-19)11(13,14)15)17-16-7-4-2-6(12)3-5-7/h2-5,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWXNQRUDTWJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)N=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazenyl linkage can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Positional Isomers: 4- vs. 2-Chlorophenyl Diazenyl Derivatives
- Compound : 4-[(E)-2-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol ().
- Key Differences : The 2-chlorophenyl substituent introduces steric hindrance near the diazenyl group, altering molecular conformation and intermolecular interactions.
- Impact : Reduced planarity compared to the 4-chlorophenyl analogue may affect crystal packing and solubility.
Halogen-Substituted Analogues
- Compounds : Isostructural chloro (4) and bromo (5) derivatives ().
- Structural Insights : Replacing Cl with Br in isostructural compounds increases halogen size (van der Waals radius: Cl = 1.80 Å, Br = 1.95 Å), leading to subtle adjustments in crystal lattice dimensions without altering overall symmetry .
- Functional Implications : Larger halogens may enhance halogen-bonding interactions, influencing material stability or receptor binding in therapeutic applications.
Trifluoromethyl Pyrazole Derivatives
- Compound : 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-[4-(propylsulfonyl)-3-thienyl]-2-thiophenecarboxamide ().
- Comparison : The trifluoromethyl group is retained, but the diazenyl group is replaced with a carboxamide-thiophene moiety.
- Properties : The absence of a diazenyl group reduces π-conjugation, while the sulfonyl group increases hydrophilicity.
Multi-Diazenyl Derivatives
- Compound: 5-(2-(3-(2-(3-Amino-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-5-yl)hydrazinyl)cyclohex-2-en-1-ylidene)hydrazinyl)-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-3-amine (). Structural Complexity: Two diazenyl groups and a cyclohexenylidene hydrazine backbone create extended conjugation and multiple hydrogen-bonding sites.
Physicochemical and Functional Properties
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : Likely exhibits planar geometry due to the (E)-diazenyl group, with hydrogen bonds involving the hydroxyl group (O–H⋯N/O) stabilizing the crystal lattice.
- Analogues : 2-Chlorophenyl derivatives may show distorted conformations, while brominated analogues display similar packing with expanded unit cells .
Electronic Effects
- Trifluoromethyl Group : Electron-withdrawing nature increases acidity of the pyrazole hydroxyl group (pKa ~8–10), enhancing solubility in basic media.
Data Tables
Table 1: Structural Comparison of Key Analogues
*Estimated based on similar structures.
Biological Activity
The compound 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C11H9ClF3N2O
- Molecular Weight : 284.65 g/mol
- CAS Number : [Not available in the provided sources]
The presence of a trifluoromethyl group and a chlorophenyl moiety enhances its biological activity, making it a candidate for various therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit key proteins involved in cancer cell proliferation:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : A target in various cancers.
- Aurora-A Kinase : Involved in cell cycle regulation.
In vitro studies demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific tumor types .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism of Action : The compound may modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
Research has shown that pyrazole derivatives can significantly decrease inflammation markers in animal models, suggesting potential therapeutic use in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. The compound has shown activity against various bacterial strains and fungi:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal effects against common pathogens like Candida spp. and Aspergillus spp.
Studies indicate that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways, leading to cell death .
Case Studies
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Antitumor Efficacy Study :
- A study evaluated the efficacy of this pyrazole derivative on human melanoma cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
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Inflammation Model :
- In a murine model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and histological signs of inflammation compared to control groups.
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Antimicrobial Screening :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
